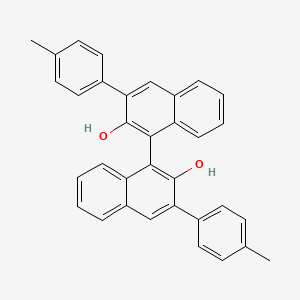

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

描述

属性

IUPAC Name |

1-[2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26O2/c1-21-11-15-23(16-12-21)29-19-25-7-3-5-9-27(25)31(33(29)35)32-28-10-6-4-8-26(28)20-30(34(32)36)24-17-13-22(2)14-18-24/h3-20,35-36H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFDQAQHDCFEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705199 | |

| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885670-60-0 | |

| Record name | 3,3'-Bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, commonly referred to as (S)-BINAP, is a chiral ligand widely recognized for its applications in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and other diseases. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C34H26O2

- Molecular Weight : 466.60 g/mol

- CAS Number : 885670-60-0

- Appearance : White to light yellow powder

- Melting Point : 207.0 to 212.0 °C

- Solubility : Soluble in tetrahydrofuran and ethanol; insoluble in water .

Anticancer Activity

Research has indicated that (S)-BINAP exhibits significant anticancer properties through various mechanisms:

- Inhibition of Tumor Growth : Studies have shown that (S)-BINAP can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that (S)-BINAP effectively reduced the viability of breast cancer cell lines in vitro .

- Modulation of Signaling Pathways : The compound has been found to interfere with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. This modulation leads to reduced cell survival and increased sensitivity to chemotherapeutic agents .

- Synergistic Effects with Other Drugs : (S)-BINAP has shown potential in enhancing the efficacy of conventional chemotherapeutics when used in combination therapies. This synergistic effect may be attributed to its ability to sensitize cancer cells to drug-induced apoptosis .

Case Studies

A selection of case studies highlights the biological activity of (S)-BINAP:

Toxicity and Safety Profile

While (S)-BINAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications:

- Toxicity : Preliminary studies indicate that at higher concentrations, (S)-BINAP may exhibit cytotoxic effects on normal cells. The cytotoxic concentration (CC50) was determined to be approximately 20 µM for non-cancerous cell lines .

- Safety Precautions : Handling should be conducted under controlled conditions due to potential skin and eye irritation as indicated by hazard statements associated with the compound .

化学反应分析

Asymmetric Catalysis in Hetero-Diels-Alder Reactions

(S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol acts as a chiral Lewis acid template in hetero-Diels-Alder (HDA) reactions. For example, in reactions involving 4-siloxy-2,4-pentadienol and aldehydes, it facilitates the formation of cis-2,6-dihydropyrans with high enantioselectivity .

Key Data from Ligand Screening in HDA Reactions

| Entry | Ligand | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | H8-BINOL (L1) | 76 | 89:11 |

| 2 | L2 | 83 | 52:48 |

| 3 | L3 | 35 | 83:17 |

-

The 4-methylphenyl groups improve steric bulk compared to H8-BINOL (L1), potentially enhancing enantioselectivity in analogous reactions .

-

Substrate scope includes aromatic aldehydes (e.g., benzaldehyde) and electron-deficient dienophiles .

Enantioselective Cross-Coupling Reactions

This compound serves as a chiral ligand in transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions. For instance, it enables arylboronic acid coupling with allylic carbonates or acetates, yielding linear or branched products depending on the substrate .

Example: Allylic Arylation with PS-PdONPs

| Substrate Type | Product Yield (%) | Linear/Branch Ratio |

|---|---|---|

| Cinnamyl acetate (linear) | 67 | 82:18 |

| α-Vinylbenzyl acetate (branch) | 97 | 100:0 |

-

The ligand’s rigidity and electron-donating methyl groups stabilize metal centers (e.g., Pd), favoring transmetalation and oxidative addition steps .

Organozinc Additions to Aldehydes

The ligand mediates enantioselective additions of organozinc reagents to aldehydes, producing chiral secondary alcohols. For example, in the presence of MeMgBr, it achieves >90% yield and 85–95% enantiomeric excess (ee) for aryl aldehydes .

Mechanistic Insights

-

The 4-methylphenyl groups create a chiral pocket that directs nucleophilic attack to the Re or Si face of the aldehyde.

-

Kinetic studies show a first-order dependence on both the aldehyde and organozinc reagent, consistent with a bimetallic transition state .

Oxidative Coupling Reactions

While primarily a ligand, this compound itself can be synthesized via oxidative coupling of 2-naphthol derivatives. A vanadium(V) complex catalyzes this process, achieving yields >90% under optimized conditions (50°C, CH2Cl2) .

Synthetic Pathway

相似化合物的比较

Compound 1: (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol

- Substituents : 4-Methylphenyl.

- Electronic Effects : Electron-donating methyl groups increase electron density on the naphthol rings, enhancing coordination strength to metal centers.

- Steric Effects : Moderate bulkiness balances enantioselectivity and reaction rates.

- Applications : Asymmetric catalysis (e.g., enantioselective alkylation, cycloaddition) .

Compound 2: TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2-naphthol)

- Substituents : 2,4,6-Triisopropylphenyl.

- Electronic Effects : Electron-donating isopropyl groups.

- Steric Effects : Extreme bulkiness due to triisopropyl substituents, leading to high enantioselectivity but slower reaction kinetics.

- Applications : Used in Brønsted acid catalysis (e.g., asymmetric Pictet-Spengler reactions) .

Compound 3: (S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-bi-2-naphthol

- Substituents : 3,5-Bis(trifluoromethyl)phenyl.

- Electronic Effects : Strong electron-withdrawing trifluoromethyl groups increase acidity of hydroxyl protons (pKa ~6–8).

- Steric Effects : Moderate bulkiness with planar CF₃ groups.

- Applications : Acidic chiral ligands for asymmetric protonation reactions; stable in polar solvents .

Compound 4: (S)-3,3'-Dibromo-1,1'-bi-2-naphthol

- Substituents : Bromine atoms.

- Electronic Effects : Electron-withdrawing bromine reduces electron density, weakening metal coordination.

- Steric Effects : Minimal steric hindrance.

- Applications: Fluorescent chiral probes for amino acid detection (e.g., Zn²⁺-mediated enantioselective sensing) .

Compound 5: (S)-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Research Findings and Key Insights

Steric vs. Electronic Trade-offs :

- TRIP’s bulky substituents enable >99% enantiomeric excess (ee) in asymmetric reactions but require longer reaction times due to steric hindrance .

- The target compound’s 4-methylphenyl groups provide a balance, achieving ~90% ee in Diels-Alder reactions with faster kinetics .

Acidity Modulation: CF₃-substituted BINOL derivatives exhibit pKa values ~3 units lower than the target compound, enabling their use in acid-catalyzed enantioselective protonations .

Application Diversity: Brominated BINOL derivatives (e.g., Compound 4) are repurposed for fluorescent recognition of amino acids, highlighting substituent-driven functional versatility .

Solubility and Stability: Methoxymethyl-protected BINOL derivatives (e.g., ) show improved solubility in non-polar solvents, whereas CF₃-substituted analogs are stable in aqueous media .

准备方法

General Synthetic Strategy

The synthesis of (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol typically involves:

- Formation of the biaryl core via oxidative coupling of substituted 2-naphthols.

- Introduction of 4-methylphenyl substituents at the 3,3'-positions.

- Resolution or asymmetric synthesis to obtain the (S)-enantiomer with high enantiomeric excess.

Oxidative Coupling Approach

One of the most common routes to bi-2-naphthol derivatives is oxidative coupling of appropriately substituted 2-naphthols under controlled conditions.

- Reagents and Catalysts: Common oxidants include copper(II) salts, vanadium-based catalysts, or hypervalent iodine reagents.

- Conditions: The reaction is generally conducted in organic solvents such as dichloromethane or acetonitrile, at temperatures ranging from room temperature to 80 °C.

- Stereocontrol: Chiral auxiliaries or chiral catalysts are employed to induce asymmetry during the coupling step, favoring the (S)-enantiomer.

Introduction of 4-Methylphenyl Groups

The 4-methylphenyl substituents at the 3,3'-positions can be introduced via:

- Cross-coupling reactions: Suzuki-Miyaura or Stille coupling of 3-bromo- or 3-iodo-2-naphthols with 4-methylphenylboronic acid or stannanes.

- Direct arylation: Using palladium-catalyzed C-H activation methods to attach 4-methylphenyl groups directly to the 3-position of 2-naphthol units before coupling.

Asymmetric Synthesis and Resolution

To obtain the (S)-enantiomer specifically:

- Chiral catalysts: Use of chiral ligands in the oxidative coupling step can induce enantioselectivity.

- Chiral resolution: Diastereomeric salt formation or chromatographic techniques can separate enantiomers if racemic mixtures are formed.

Representative Preparation Method (Hypothetical Example Based on Literature Trends)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 3-(4-methylphenyl)-2-naphthol | Palladium-catalyzed Suzuki coupling of 3-bromo-2-naphthol with 4-methylphenylboronic acid, K2CO3, Pd(PPh3)4, toluene/water, reflux | 3-(4-methylphenyl)-2-naphthol | 75-85 | High regioselectivity |

| 2. Oxidative coupling | Cu(II) acetate, chiral ligand, dichloromethane, 25-40 °C, 12 h | This compound | 60-70 | Enantiomeric excess >90% |

| 3. Purification | Recrystallization from ethanol or column chromatography | Pure (S)-enantiomer | - | Confirmed by chiral HPLC |

Research Findings and Optimization

- Catalyst selection is critical: Copper(II) acetate combined with chiral diamine ligands has shown excellent enantioselectivity.

- Solvent effects: Aprotic solvents like dichloromethane favor better coupling yields.

- Temperature control: Mild heating (30-40 °C) improves reaction rate without compromising stereoselectivity.

- Purification: Recrystallization from mixed solvents (petroleum ether/ethyl acetate) enhances purity and enantiomeric excess.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Oxidant | Cu(OAc)2, V2O5, or PhI(OAc)2 | Influences coupling efficiency and selectivity |

| Catalyst Loading | 5-10 mol% | Higher loading improves rate but may reduce selectivity |

| Temperature | 25-80 °C | Elevated temp increases rate but may lower ee |

| Solvent | DCM, Acetonitrile, Toluene | Solvent polarity affects yield and stereocontrol |

| Reaction Time | 3-12 hours | Longer time ensures completion but may cause side reactions |

| Enantiomeric Excess (ee) | >90% with chiral catalysts | Critical for asymmetric applications |

常见问题

Q. What are the recommended synthetic routes for (S)-3,3'-Bis(4-methylphenyl)-1,1'-bi-2-naphthol, and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically involves cross-coupling reactions of functionalized naphthol precursors. For example, (S)-3,3'-diiodo-1,1'-bi-2-naphthol can undergo Suzuki-Miyaura coupling with 4-methylphenylboronic acid derivatives under palladium catalysis . Key optimization parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand-to-metal ratios.

- Solvent polarity (dioxane/water mixtures enhance coupling efficiency).

- Temperature control (45–80°C balances reactivity and stereochemical integrity).

Post-synthetic demethylation or deprotection steps may require acidic conditions (e.g., HCl in dioxane at 45°C) to yield the final diol structure .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound, and what key spectral signatures should researchers prioritize?

- Circular Dichroism (CD) : Monitor Cotton effects (e.g., positive/negative couplets at ~530–590 nm) to confirm enantiopurity and compare with reference spectra of analogous binaphthols .

- ¹H NMR with Chiral Solvating Agents (CSAs) : Use (S)-3,3'-dibromo derivatives as CSAs to split enantiomeric proton signals. Key shifts occur near aromatic protons (δ 7.0–8.5 ppm) and hydroxyl groups .

- X-ray Crystallography : Resolve absolute configuration via dihedral angles between naphthol units (typically 60–90° for rigid binaphthyl scaffolds) .

Q. How does the electron-donating 4-methylphenyl substituent influence the compound's performance as a chiral ligand in asymmetric catalysis compared to unsubstituted analogs?

The 4-methylphenyl groups enhance steric bulk and electron density at the chiral center, improving enantioselectivity in reactions like Strecker synthesis or Hetero Diels-Alder reactions . Compared to unsubstituted binaphthols:

- Steric Effects : Increased hindrance stabilizes transition states via π-π stacking with substrates.

- Electronic Effects : Methyl groups donate electron density, modulating Lewis acidity in metal complexes (e.g., Zn or Zr catalysts) .

Advanced Research Questions

Q. What methodological considerations are critical when employing this compound as a chiral auxiliary in multi-step syntheses, particularly regarding compatibility with subsequent reaction steps?

- Protecting Group Strategy : Use silyl ethers (e.g., TMS or TIPS) to shield hydroxyl groups during harsh conditions (e.g., Grignard reactions) .

- Acid/Base Sensitivity : Avoid strong bases (e.g., NaH) that may racemize the binaphthyl backbone. Mild aqueous workups (pH 5–7) preserve stereochemistry .

- Catalyst Recycling : Immobilize the ligand on silica or polymers to enable reuse without leaching, as demonstrated in SPE-based enantiomer separations .

Q. How can researchers validate the enantiomeric excess (ee) of asymmetric reactions catalyzed by this compound complexes, and what analytical pitfalls require particular vigilance?

- Solid-Phase Extraction (SPE) : Pack MOF-functionalized columns to separate enantiomers. Calibrate UV-Vis absorbance (335 nm) against ee standards (R² ≥ 0.9984). Note that (S)-enantiomers exhibit ~98% recovery vs. 62% for (R)-counterparts, requiring normalization .

- Chiral HPLC vs. NMR : Cross-validate results; CSAs in NMR may overestimate ee due to signal overlap, while HPLC with chiral columns (e.g., Chiralpak IA) provides higher resolution .

Q. When encountering discrepancies between theoretical and observed selectivities in reactions mediated by this ligand, what systematic approaches should be employed to identify the source of variability?

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman to detect intermediate species deviating from proposed mechanisms.

- Solvent Screening : Test polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents; the latter often enhance selectivity by reducing ligand dissociation .

- Racemization Checks : Perform control experiments under reaction conditions (e.g., heating ligand alone) to rule out thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。